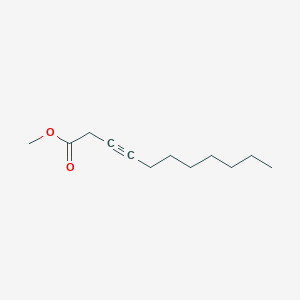
Methyl undec-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl undec-3-ynoate is an organic compound belonging to the class of acetylenic fatty esters It is characterized by the presence of a triple bond between the third and fourth carbon atoms in its undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl undec-3-ynoate can be synthesized through various methods. One common approach involves the reaction of undec-3-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of selenium dioxide and tert-butyl hydroperoxide as oxidizing agents. This method allows for the selective oxidation of the acetylenic fatty ester to produce this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl undec-3-ynoate undergoes various chemical reactions, including:
Reduction: The triple bond in this compound can be reduced to form the corresponding alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Methyl 9-oxo-undec-10-ynoate, methyl 9-hydroxy-undec-10-ynoate.
Reduction: Methyl undec-3-ene, methyl undecane.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl undec-3-ynoate is an organic compound, specifically an acetylenic fatty ester, characterized by a triple bond between the third and fourth carbon atoms in its undecyl chain. It has applications in scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry this compound serves as a building block in organic synthesis for creating more complex molecules.
- Biology It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
- Medicine Research is being conducted to explore its potential as a precursor for synthesizing pharmaceuticals.
- Industry This compound is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized using selenium dioxide and tert-butyl hydroperoxide to form products like methyl 9-oxo-undec-10-ynoate and methyl 9-hydroxy-undec-10-ynoate. Common reagents and conditions for oxidation include selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
- Reduction The triple bond in this compound can be reduced to form the corresponding alkene or alkane. This is typically done using hydrogen gas in the presence of a palladium catalyst.
- Substitution this compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond. Various nucleophiles such as amines or alcohols under basic conditions can be used for this.
Mechanism of Action
The mechanism of action of methyl undec-3-ynoate involves its interaction with various molecular targets. For instance, during oxidation reactions, the compound undergoes transformation through the formation of intermediate species such as allylseleninic acid. These intermediates facilitate the selective oxidation of the acetylenic fatty ester to produce the desired products .
Comparison with Similar Compounds
- Methyl undec-10-ynoate
- Methyl octadec-9-ynoate
- Methyl octadeca-6,8-diynoate
Comparison: Methyl undec-3-ynoate is unique due to the position of its triple bond, which imparts distinct reactivity compared to other acetylenic fatty esters. For example, methyl undec-10-ynoate has the triple bond at the tenth position, leading to different oxidation products and reaction pathways .
Properties
CAS No. |
58743-32-1 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl undec-3-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-8,11H2,1-2H3 |
InChI Key |
SVLPMVOWWCFVNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















